N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide is a structurally complex small molecule featuring a propanamide backbone with dual nitrogen substitutions: a 4-methoxybenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl moiety. Additionally, the propanamide chain contains a phenylthio (-SPh) group at the third carbon position. This compound integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-28-19-10-5-11-20-22(19)25-23(30-20)26(16-17-7-6-13-24-15-17)21(27)12-14-29-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBAOBVLPJQQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCSC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide, identified by its CAS number 895006-48-1, is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : C23H21N3O2S2
- Molecular Weight : 435.6 g/mol
- Structure : The compound features a complex structure that includes a benzo[d]thiazole moiety, a phenylthio group, and a pyridinylmethyl side chain.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research focusing on related compounds has demonstrated significant cytotoxic activity against breast cancer cell lines, particularly MCF-7 cells.
- Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinity of this compound to epidermal growth factor receptors (EGFR). For instance, similar derivatives showed binding scores of -7.3 to -8.2 kcal/mol, indicating strong interactions with the receptor, which is crucial in cancer signaling pathways .
- In Vitro Cytotoxicity : The microculture tetrazolium (MTT) assay has been utilized to assess cytotoxicity. Compounds structurally related to this compound exhibited IC50 values around 0.37 mM, suggesting promising anticancer activity .
Antimicrobial Activity
The compound's thiazole ring and phenylthio group contribute to its antimicrobial properties:
- Broad-Spectrum Activity : Compounds containing similar thiazole structures have shown antibacterial and antifungal activities. For example, derivatives tested against various pathogens demonstrated minimal inhibitory concentrations (MICs) as low as 50 µg/mL .
Synthesis and Testing
A series of experiments have been conducted to synthesize and evaluate the biological activity of thiazole derivatives:
- Synthesis Methodology : The synthesis often involves reactions between benzothiazole derivatives and thiol compounds under controlled conditions. Techniques such as refluxing in organic solvents are commonly used .
- Biological Testing : Following synthesis, compounds undergo rigorous biological testing for their efficacy against cancer cell lines and microbial strains. The results from these tests inform further modifications to enhance potency and reduce toxicity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S2 |
| Molecular Weight | 435.6 g/mol |
| Cytotoxicity (IC50 against MCF-7) | ~0.37 mM |
| Antimicrobial MIC | ~50 µg/mL |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the formation of thiazole and pyridine rings. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity. The structural features of this compound include:
- Thiazole ring : Known for its biological activity, particularly in anticancer applications.
- Pyridine moiety : Often associated with enhanced binding affinity to biological targets.
- Phenylthio group : This substituent can influence the lipophilicity and overall pharmacokinetic properties of the compound.
Anticancer Properties
Research indicates that compounds containing thiazole and pyridine derivatives exhibit promising anticancer activities. For instance, studies have shown that similar thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the modulation of kinase pathways, which are critical for cancer cell survival and proliferation.
A notable study demonstrated that thiazole derivatives showed significant cytotoxic effects against multiple cancer cell lines, with some compounds achieving growth inhibition values exceeding 80% at low micromolar concentrations . This suggests that N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide may also exhibit similar properties, warranting further investigation.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies as they can selectively block pathways that promote tumor growth. Preliminary findings suggest that thiazole-based compounds can effectively inhibit p38 MAPK pathways, which are implicated in inflammatory responses and cancer metastasis .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies utilizing ADME-Tox (Absorption, Distribution, Metabolism, Excretion - Toxicity) predictions indicate favorable drug-like properties, including:
- Solubility : Enhanced solubility due to polar functional groups.
- Stability : Good metabolic stability suggested by structural analysis.
These characteristics are crucial for ensuring effective bioavailability when administered as a therapeutic agent.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of thiazole and pyridine derivatives similar to this compound:
These studies reinforce the potential applications of this compound in therapeutic settings.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous molecules from the evidence, focusing on synthesis , physicochemical properties , and biological activity .
Key Observations :
- The target compound’s 4-methoxybenzothiazole and pyridin-3-ylmethyl groups distinguish it from simpler analogs like Compound 11 (Ev1), which lacks the pyridine moiety.
- Compared to pesticidal compounds (Ev6), the target’s phenylthio group may reduce electrophilicity (vs.
- Synthesis of the target likely requires advanced coupling strategies (e.g., Ullmann or Mitsunobu reactions) due to steric hindrance from dual N-substituents.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups Impacting Solubility |
|---|---|---|---|
| Target Compound | ~450 | ~3.5 | Methoxy (polar), pyridine (basic), phenylthio (lipophilic) |
| Compound 11 (Ev1) | ~340 | ~2.8 | Methoxyphenyl (polar), benzothiazole (moderately lipophilic) |
| Reference Compound P6 (Ev9) | ~420 | ~4.2 | Trifluoropropylthio (highly lipophilic), pyridine (basic) |
| Compound 15 (Ev4) | ~380 | ~1.5 | Nitroguanidino (polar), thiazole (moderate solubility) |
Key Observations :
- The target’s higher molecular weight and balanced LogP (~3.5) suggest moderate membrane permeability, suitable for CNS targets.
- Phenylthio increases lipophilicity compared to polar nitroguanidino groups (Ev4) but less than fluorinated thioethers (Ev6, Ev9).
Key Observations :
- The target’s pyridine and benzothiazole moieties align with CNS-active compounds (Ev1), suggesting possible neuroprotective or antipsychotic effects.
Preparation Methods
Route A: One-Pot Tandem Cyclization-Alkylation
A novel method combines thiazole formation and alkylation in a single pot using palladium-tri-tert-butylphosphane catalyst. While reducing purification steps, yields are suboptimal (≤40%) due to competing side reactions.
Route B: Solid-Phase Synthesis
Immobilizing the thiazole amine on Wang resin enables iterative coupling and alkylation. This approach achieves 70% purity but requires specialized equipment.
| Method | Advantages | Limitations |
|---|---|---|
| Traditional stepwise | High yields (65–89%) | Multi-step purification |
| One-pot tandem | Reduced steps | Low yield (40%) |
| Solid-phase | Scalability | High cost, moderate purity |
Characterization and Validation
Critical validation data include:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole ring formation .
- Temperature : Stepwise heating (e.g., 60–80°C for amide coupling) minimizes side reactions .
- Catalysts : Triethylamine or DMAP improves yields in coupling steps by activating carboxyl groups .
- Validation : Monitor intermediates via TLC/HPLC and confirm purity (>95%) using NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the pyridine, thiazole, and phenylthio groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~450–460 g/mol) and detects isotopic patterns for sulfur .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- Contradiction Resolution : Cross-validate with elemental analysis and repeat measurements under standardized conditions .
Q. How can researchers assess the compound’s stability under varying pH conditions for in vitro assays?
- Methodological Answer :
- pH Stability Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC and track half-life .
- Key Insights : The methoxy group may enhance stability in alkaline conditions, while the phenylthio moiety could oxidize under acidic pH .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer or antimicrobial pathways?
- Methodological Answer :
- Molecular Docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize targets with binding energies < -8 kcal/mol .
- In Vitro Assays : Conduct kinase inhibition assays (IC50 determination) and apoptosis markers (e.g., caspase-3 activation) .
- Validation : Compare results with structurally similar analogs (e.g., pyridinylmethyl variants) to identify critical pharmacophores .
Q. How should structure-activity relationship (SAR) studies be designed to improve target affinity and selectivity?
- Methodological Answer :
- Substituent Modifications :
- Vary the methoxy group (e.g., replace with ethoxy or halogens) to assess solubility and steric effects .
- Modify the phenylthio moiety (e.g., introduce electron-withdrawing groups) to enhance electrophilic reactivity .
- Biological Testing : Evaluate cytotoxicity (MTT assay) and selectivity indices (e.g., cancer vs. normal cell lines) .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC and LC-MS to rule out impurities (>98% purity required) .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cancer) and normalize results to positive controls (e.g., doxorubicin) .
- Meta-Analysis : Compare data with structurally related compounds (e.g., thiazole-pyridine hybrids) to identify trends .
Q. What computational approaches are most effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability and hydrogen bonding .
- ADMET Prediction : Use SwissADME to estimate logP (~3.5–4.0), BBB permeability, and CYP450 interactions .
Q. How can X-ray crystallography or advanced NMR techniques resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a protein target (e.g., kinase) to determine binding pose and intermolecular interactions .
- NOESY NMR : Identify spatial proximities between the pyridinylmethyl and thiazole protons to confirm intramolecular stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
